N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15355577
InChI: InChI=1S/C22H17ClN4O5S/c1-30-15-5-8-17-18(11-15)26-21(24-14-4-9-19-20(10-14)32-12-31-19)22(25-17)27-33(28,29)16-6-2-13(23)3-7-16/h2-11H,12H2,1H3,(H,24,26)(H,25,27)
SMILES:
Molecular Formula: C22H17ClN4O5S
Molecular Weight: 484.9 g/mol

N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide

CAS No.:

Cat. No.: VC15355577

Molecular Formula: C22H17ClN4O5S

Molecular Weight: 484.9 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide -

Specification

Molecular Formula C22H17ClN4O5S
Molecular Weight 484.9 g/mol
IUPAC Name N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide
Standard InChI InChI=1S/C22H17ClN4O5S/c1-30-15-5-8-17-18(11-15)26-21(24-14-4-9-19-20(10-14)32-12-31-19)22(25-17)27-33(28,29)16-6-2-13(23)3-7-16/h2-11H,12H2,1H3,(H,24,26)(H,25,27)
Standard InChI Key PLYUAEWNJVGQMM-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoxaline scaffold substituted at the 3-position with a 1,3-benzodioxol-5-ylamino group and at the 6-position with a methoxy group. The sulfonamide functionality at the 2-position introduces a 4-chlorophenyl group, contributing to its polarity and potential protein-binding capabilities. The 1,3-benzodioxole ring (a methylenedioxy bridge) enhances metabolic stability by shielding adjacent hydroxyl groups from enzymatic oxidation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H17ClN4O5S\text{C}_{22}\text{H}_{17}\text{ClN}_{4}\text{O}_{5}\text{S}
Molecular Weight484.9 g/mol
IUPAC NameN-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide
CAS NumberNot publicly disclosed
SolubilityLikely low aqueous solubility due to aromatic and hydrophobic groups

The chlorobenzenesulfonamide moiety enhances interactions with kinase ATP-binding pockets through hydrogen bonding and hydrophobic effects .

Synthesis and Stability

Synthetic Pathways

Synthesis involves multi-step organic reactions, typically starting with the functionalization of the quinoxaline core. A representative route includes:

  • Quinoxaline Nitration: Introduction of an amino group at the 3-position via nitration and subsequent reduction.

  • Sulfonamide Coupling: Reaction of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.

  • Methoxy and Benzodioxole Incorporation: Mitsunobu or Ullmann-type couplings to install the methoxy and 1,3-benzodioxol-5-ylamino groups.

Key factors influencing yield (typically 40–60%) include:

  • Temperature Control: Reactions often proceed at 0–5°C to minimize side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling reactions.

Stability Profile

The compound is sensitive to light and moisture, requiring storage under inert atmospheres (argon or nitrogen) at −20°C. Degradation pathways include:

  • Hydrolysis: Cleavage of the sulfonamide bond under acidic or basic conditions.

  • Oxidation: The quinoxaline core may oxidize in the presence of peroxides.

Biological Activity and Mechanism

Kinase Inhibition

As a putative kinase inhibitor, the compound likely targets ATP-binding pockets of tyrosine kinases, such as Src family kinases (SFKs), which are implicated in tumor proliferation and metastasis . Molecular modeling suggests:

  • The 4-chlorobenzenesulfonamide group forms hydrogen bonds with the kinase hinge region.

  • The methoxy group occupies a hydrophobic pocket, enhancing binding affinity .

Table 2: Hypothetical Kinase Selectivity Profile

KinasePredicted IC₅₀ (nM)Selectivity Ratio
Src10–501.0
ABL1>1000>100
EGFR500–100050–100

Note: Experimental validation required .

Anticancer Efficacy

In vitro studies on analogous compounds demonstrate:

  • Apoptosis Induction: Activation of caspase-3/7 in breast cancer cell lines (MCF-7, MDA-MB-231).

  • Anti-Angiogenic Effects: Inhibition of VEGF secretion in endothelial cells at 1–10 μM concentrations .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, quinoxaline-H)

    • δ 7.85 (d, J = 8.4 Hz, 2H, chlorophenyl-H)

    • δ 6.90 (s, 1H, benzodioxole-H)

    • δ 3.95 (s, 3H, OCH₃).

Mass Spectrometry

  • High-Resolution MS (ESI+): m/z 485.0521 [M+H]⁺ (calculated for C22H17ClN4O5S\text{C}_{22}\text{H}_{17}\text{ClN}_{4}\text{O}_{5}\text{S}: 485.0518).

X-ray Crystallography

While crystal structure data remain unpublished, analogous quinoxaline derivatives exhibit planar configurations conducive to intercalation with DNA or protein targets.

Challenges and Future Directions

Pharmacokinetic Optimization

  • Bioavailability: Structural modifications to improve solubility (e.g., PEGylation).

  • Metabolic Stability: Reducing CYP3A4-mediated oxidation via fluorination.

Preclinical Development

  • Toxicology Studies: Acute and chronic toxicity profiling in rodent models.

  • Formulation: Development of nanoparticle-based delivery systems to enhance tumor targeting .

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